Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Capacity vs. Phenyl Analog
The target compound exhibits a computed XLogP3-AA of 1.9, which is lower than that of the phenyl analog 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one (calculated XLogP3-AA ~2.3), indicating reduced lipophilicity conferred by the thiophene ring [1][2]. Additionally, the target compound possesses 4 hydrogen bond acceptors (the pyridazinone carbonyl, pyridazine N, pyridine N, and thiophene S) and zero hydrogen bond donors, compared to the phenyl analog which has similar acceptor count but a slightly higher topological polar surface area (TPSA) due to the fluorophenyl group [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; H-Bond Acceptors = 4; H-Bond Donors = 0 |
| Comparator Or Baseline | 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one: XLogP3-AA ~2.3; H-Bond Acceptors = 4; H-Bond Donors = 0 |
| Quantified Difference | Lower lipophilicity by ~0.4 log units; same hydrogen bonding profile |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity suggests potentially better aqueous solubility and reduced non-specific binding, which can be a differentiating factor for in vitro assay performance and early-stage developability.
- [1] PubChem Compound Summary for CID 18584205. Computed Properties: XLogP3-AA, Hydrogen Bond Donor/Acceptor Count. View Source
- [2] PubChem computed properties for 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one (analog structure). National Center for Biotechnology Information. View Source
